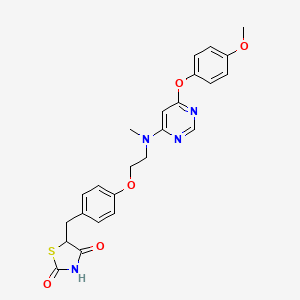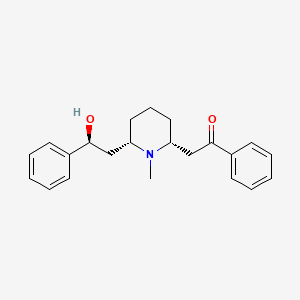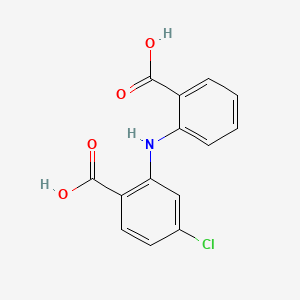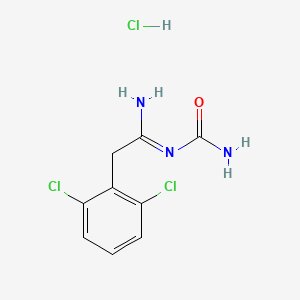
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves the reaction of 2,6-dichlorobenzylamine with cyanamide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
科学的研究の応用
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is used in biological studies to understand its effects on different biological systems, particularly its tremorogenic properties.
作用機序
The mechanism of action of N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride involves its interaction with dopaminergic pathways. The compound produces tremors by affecting the central dopaminergic system, and its effects can be antagonized by dopamine receptor agonists such as L-dopa and apomorphine . The tremorogenic action is believed to arise from an area rostral to the inferior colliculi, and it involves dopaminergic pathways .
類似化合物との比較
N-Carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride is compared with other tremorogenic agents such as oxotremorine. Unlike oxotremorine, LON-954 does not produce akinesia, muscle rigidity, antinociceptive activity, parasympathomimetic effects, or marked hypothermia . This makes it a more specific compound for studying tremors and detecting anti-Parkinson drugs. Similar compounds include other benzylimidoylurea derivatives, which also exhibit tremorogenic properties .
特性
CAS番号 |
63504-15-4 |
|---|---|
分子式 |
C9H10Cl3N3O |
分子量 |
282.5 g/mol |
IUPAC名 |
[2-(2,6-dichlorophenyl)ethanimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(12)14-9(13)15;/h1-3H,4H2,(H4,12,13,14,15);1H |
InChIキー |
AIROWKHOMTWHBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NC(=O)N)N)Cl.Cl |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)C/C(=N/C(=O)N)/N)Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CC(=N)NC(=O)N)Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LON 954 N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


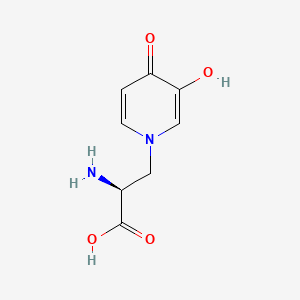
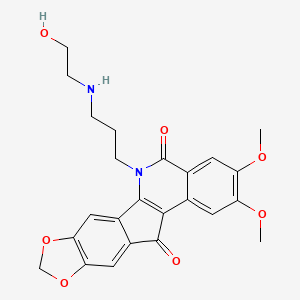

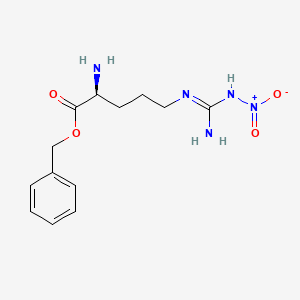

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)
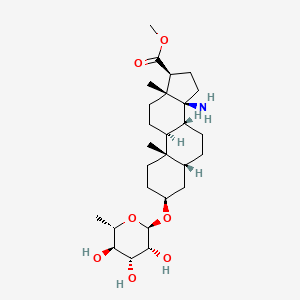
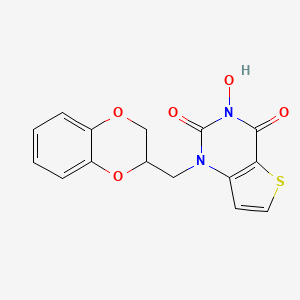
![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)
